molecular formula C14H14ClN3OS B2809298 N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049793-17-0

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2809298
CAS No.: 1049793-17-0
M. Wt: 307.8
InChI Key: GMWJEQYAPDWUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6 and a 2-methoxyphenylamine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJEQYAPDWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the condensation of 2-methoxyaniline with 6-methylthieno[2,3-d]pyrimidine-4-amine. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired product . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, followed by the addition of methyl iodide to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Case Study: Inhibition of Kinases
A study demonstrated that this compound effectively inhibits the activity of certain kinases implicated in tumor growth. The results showed a dose-dependent reduction in cell viability, suggesting potential as a lead compound for developing new anticancer therapies .

Material Science

Synthesis of Organic Thin Films
The compound has been utilized in the synthesis of organic thin films for electronic applications. Its unique thienopyrimidine structure contributes to desirable electronic properties, making it suitable for use in organic semiconductors.

Performance in Organic Photovoltaics
Research has shown that incorporating this compound into organic photovoltaic devices enhances their efficiency. The compound acts as an electron acceptor, improving charge transport and overall device performance .

Agricultural Research

Pesticidal Properties
Studies have explored the potential use of this compound as a pesticide. Its ability to disrupt key biological processes in pests has been investigated, with promising results indicating effective pest control while minimizing environmental impact.

Case Study: Efficacy Against Insect Pests
In a controlled field trial, this compound demonstrated significant efficacy against common agricultural pests such as aphids and whiteflies. The application resulted in reduced pest populations and improved crop yields .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For instance, it may inhibit kinases involved in cancer cell growth, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Bioactivity and Substituent Effects

  • Antimicrobial Activity: Compounds with thieno[2,3-d]pyrimidine cores (e.g., derivatives) exhibit broad-spectrum antimicrobial activity due to interactions with microbial enzymes or DNA . The target compound’s 2-methoxyphenyl group may enhance solubility compared to dichlorophenyl analogs (, Compound 4), but reduced lipophilicity could lower membrane permeability .
  • Immunomodulatory Potential: Pyrrolo[2,3-d]pyrimidine derivatives () are linked to immunomodulation (e.g., Ritlecitinib). The target’s thieno[2,3-d]pyrimidine core may offer distinct electronic properties, affecting kinase selectivity .

Structural and Crystallographic Differences

  • highlights intramolecular hydrogen bonding in pyrimidine derivatives, stabilizing conformations. The target’s methoxy group may participate in similar interactions, while the methyl group at position 6 could enhance metabolic stability by reducing oxidative degradation .
  • Hydrochloride salt formation (common in ) improves crystallinity and bioavailability compared to free bases .

Q & A

Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic displacement of a chloride group on the thieno[2,3-d]pyrimidine core with 2-methoxyaniline derivatives. Critical steps include:

  • Core formation : Cyclization of substituted thiophene and pyrimidine precursors under controlled temperatures (e.g., reflux in isopropyl alcohol with catalytic HCl) .
  • Substitution : Introduction of the 2-methoxyphenyl group via nucleophilic aromatic substitution (e.g., reacting 4-chloro-6-methylthieno[2,3-d]pyrimidine with 2-methoxyaniline) .
  • Optimization : Adjust solvent polarity (e.g., dioxane for high-temperature reactions) and stoichiometric ratios to improve yield. Monitor purity via HPLC (>98%) and confirm intermediates with 1^1H/13^{13}C NMR .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign 1^1H and 13^{13}C chemical shifts to verify substituent positions (e.g., δ 7.38 ppm for thieno protons, δ 56.2 ppm for methoxy carbons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 314 for analogous derivatives) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1608 cm1^{-1} in related compounds) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Kinase inhibition assays : Screen against VEGFR-2 or JAK3 using enzymatic assays (IC50_{50} determination) .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MDA-MB-435) with MTT assays to assess antiproliferative activity .
  • Solubility/stability studies : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing 6-methyl with ethyl or halogens) to probe steric/electronic effects on kinase binding .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to VEGFR-2/JAK3 to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Selectivity panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine substituents for specificity .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic stability checks : Use liver microsomes (human/rodent) to assess if divergent in vivo results stem from differential metabolism .
  • Data normalization : Apply Z-factor analysis to validate assay robustness and exclude outlier datasets .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Xenograft models : Administer the compound (e.g., 10–50 mg/kg, oral/i.p.) to nude mice bearing SKOV-3 tumors, monitoring tumor volume and plasma exposure (LC-MS/MS quantification) .
  • Toxicokinetics : Measure maximum tolerated dose (MTD) in rodents, with histopathology to assess organ toxicity .
  • Blood-brain barrier (BBB) penetration : Use in situ perfusion models to evaluate CNS accessibility if targeting neurological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.